![molecular formula C21H25FN2O4 B3464260 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3464260.png)
1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally as well as in scientific research.
Mechanism of Action
1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also inhibits the reuptake of serotonin. This results in an increase in serotonin levels in the brain, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of effects on the central nervous system, including hallucinations, euphoria, and altered perception of time. It has also been shown to increase heart rate and blood pressure. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize. It is also a well-studied compound, which means that there is a lot of existing research on its effects. However, one limitation is that this compound is a psychoactive drug, which means that it can be difficult to control for the effects of the drug in experiments.
Future Directions
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of this compound in the treatment of depression and anxiety disorders. Another area of interest is the development of new drugs that target serotonin receptors, based on the structure of this compound. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Scientific Research Applications
1-(4-fluorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been used as a model compound to study the mechanism of action of other psychoactive drugs, such as MDMA. This compound has also been used to study the role of serotonin receptors in the brain.
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-8-10-24(11-9-23)21(25)15-4-6-17(22)7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBNHNGTIYFPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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